molecular formula C16H9F2N3 B2920734 8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 1031967-70-0

8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2920734
CAS No.: 1031967-70-0
M. Wt: 281.266
InChI Key: QDFWMQHUQSGAJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline undergoes several types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .

Comparison with Similar Compounds

8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline can be compared with other fluorinated quinoline derivatives, such as:

The uniqueness of this compound lies in its specific fluorination pattern and the resulting biological activities .

Biological Activity

8-Fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline is a fluorinated quinoline derivative known for its diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a pyrazoloquinoline core with fluorine substitutions that enhance its biological activity. The compound's molecular formula is C16H9F2N3C_{16}H_9F_2N_3, and its InChI Key is ZBXUHBGDBIZBBN-UHFFFAOYSA-N.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms increases binding affinity and specificity, while the pyrazoloquinoline structure allows for π-π stacking interactions with target molecules.

Key Mechanisms:

  • Enzyme Inhibition : The compound has demonstrated reversible inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), which are crucial in inflammatory responses .
  • Anticancer Activity : Studies indicate that derivatives of pyrazolo[4,3-c]quinoline exhibit significant cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Details
Antibacterial Exhibits activity against a range of bacterial strains; specific mechanisms are under investigation.
Anticancer Induces apoptosis in cancer cells; shows promise in targeting multiple cancer types.
Anti-inflammatory Inhibits NO production in LPS-induced RAW 264.7 cells; effective against inflammatory mediators like iNOS and COX-2 .

Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Anti-inflammatory Effects : A study demonstrated that certain derivatives significantly inhibited nitric oxide production in RAW 264.7 cells with an IC50 value of 0.39 μM for one derivative, indicating strong anti-inflammatory potential .
  • Cytotoxicity in Cancer Cells : Research indicated that the compound exhibits cytotoxic effects on cancer cell lines, with varying degrees of potency depending on structural modifications. For instance, certain substitutions on the phenyl ring enhanced anticancer activity while reducing toxicity .
  • Quantitative Structure-Activity Relationship (QSAR) : QSAR analysis has been employed to understand the structural determinants influencing the inhibitory effects on NO production, providing a basis for further optimization of the compound's structure for enhanced efficacy .

Case Studies

Several case studies highlight the compound's effectiveness:

  • Study on RAW 264.7 Cells : Investigated the inhibition of LPS-induced NO production using various concentrations of the compound. Results indicated significant inhibition at lower concentrations with minimal cytotoxicity observed at therapeutic doses .
  • Anticancer Efficacy : A series of experiments assessed the cytotoxic effects on different cancer cell lines, revealing that modifications to the core structure could enhance selectivity towards specific cancer types while minimizing side effects .

Properties

IUPAC Name

8-fluoro-3-(4-fluorophenyl)-1H-pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9F2N3/c17-10-3-1-9(2-4-10)15-13-8-19-14-6-5-11(18)7-12(14)16(13)21-20-15/h1-8H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFWMQHUQSGAJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NNC3=C4C=C(C=CC4=NC=C32)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9F2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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